

A Comparative Analysis of Chorismate Mutase Across Species: Structure, Function, and Regulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chorismic Acid*

Cat. No.: *B190787*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Chorismate mutase (CM), a key enzyme in the shikimate pathway, catalyzes the conversion of chorismate to prephenate, the precursor for the essential aromatic amino acids phenylalanine and tyrosine in bacteria, fungi, and plants.^[1] Its absence in animals makes it an attractive target for the development of novel herbicides and antimicrobial agents. This guide provides a comparative analysis of chorismate mutase from different species, focusing on their kinetic parameters, structural diversity, and regulatory mechanisms, supported by experimental data and detailed protocols.

Quantitative Comparison of Kinetic Parameters

The catalytic efficiency of chorismate mutase varies significantly across different species. The following table summarizes the key kinetic parameters—the Michaelis constant (K_m) and the catalytic rate constant (k_{cat})—for chorismate mutase from several well-studied organisms.

Species	Enzyme Type	Km (mM)	kcat (s ⁻¹)	kcat/Km (M ⁻¹ s ⁻¹)	Allosteric Regulation
Escherichia coli	Bifunctional (AroQ)	~0.13	~35	~2.7 x 10 ⁵	Inhibited by Phenylalanine
Saccharomyces cerevisiae	Monofunctional (AroQ)	1.2 (in presence of Trp)	50	4.2 x 10 ⁴	Activated by Tryptophan, Inhibited by Tyrosine
Bacillus subtilis	Monofunctional (AroH)	0.5	50	1 x 10 ⁵	Not significantly regulated by aromatic amino acids
Arabidopsis thaliana (AtCM1)	Monofunctional (AroQ)	0.25	39	1.56 x 10 ⁵	Activated by Tryptophan, Inhibited by Phenylalanine and Tyrosine
Mycobacterium tuberculosis (Rv1885c)	Monofunctional (AroQ)	0.5	60	1.2 x 10 ⁵	Not regulated by aromatic amino acids

Structural and Regulatory Diversity

Chorismate mutases exhibit remarkable diversity in their structure and regulatory mechanisms, which directly impacts their function.

Structural Folds: Two primary structural folds have been identified for chorismate mutase:

- AroQ Family: This is the most common family and is characterized by an all- α -helical structure.^[2] Enzymes in this family are typically dimers. *Escherichia coli* and

Saccharomyces cerevisiae chorismate mutases belong to this family.[\[1\]](#)

- AroH Family: This family, exemplified by the *Bacillus subtilis* enzyme, possesses a trimeric pseudo- α / β -barrel structure.[\[2\]](#)[\[3\]](#)

Functional Association: Chorismate mutase can exist as a monofunctional enzyme or as part of a bifunctional protein.

- Monofunctional: The enzyme solely possesses chorismate mutase activity. This is common in fungi and some bacteria like *Bacillus subtilis*.[\[4\]](#)
- Bifunctional: The chorismate mutase domain is fused with another enzyme of the aromatic amino acid biosynthesis pathway, such as prephenate dehydratase in *E. coli*.[\[5\]](#)

Allosteric Regulation: The activity of chorismate mutase is often tightly controlled by the end products of the pathway, the aromatic amino acids. This feedback regulation occurs through allosteric mechanisms, where the binding of an effector molecule to a site distinct from the active site modulates the enzyme's activity.

- *Escherichia coli*: The bifunctional chorismate mutase-prephenate dehydratase is allosterically inhibited by phenylalanine.[\[6\]](#)[\[7\]](#)
- *Saccharomyces cerevisiae*: The enzyme is a classic example of complex allosteric regulation, being activated by tryptophan and inhibited by tyrosine.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) This allows the cell to fine-tune the flux of chorismate towards the synthesis of different aromatic amino acids.
- *Arabidopsis thaliana*: This plant possesses multiple chorismate mutase isoforms with distinct regulatory properties. For instance, AtCM1 is activated by tryptophan and inhibited by both phenylalanine and tyrosine, while another isoform, AtCM2, is non-allosteric.[\[13\]](#)
- *Bacillus subtilis*: The AroH-type chorismate mutase from *B. subtilis* is notably not subject to significant allosteric regulation by aromatic amino acids.[\[14\]](#)[\[15\]](#)
- *Mycobacterium tuberculosis*: The secreted chorismate mutase (Rv1885c) from this pathogenic bacterium is also not allosterically regulated by aromatic amino acids, which may be advantageous for the bacterium within its host environment.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Experimental Protocols

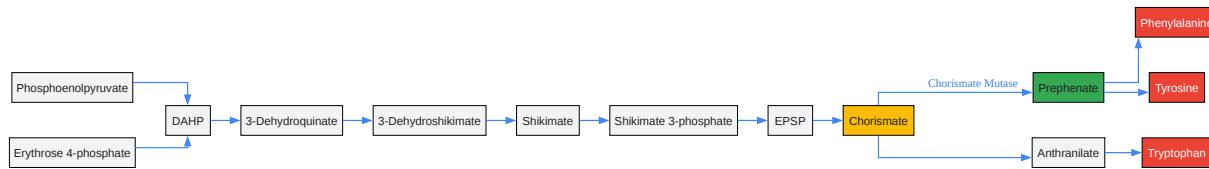
Chorismate Mutase Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of chorismate mutase by monitoring the disappearance of the substrate, chorismate.

Materials:

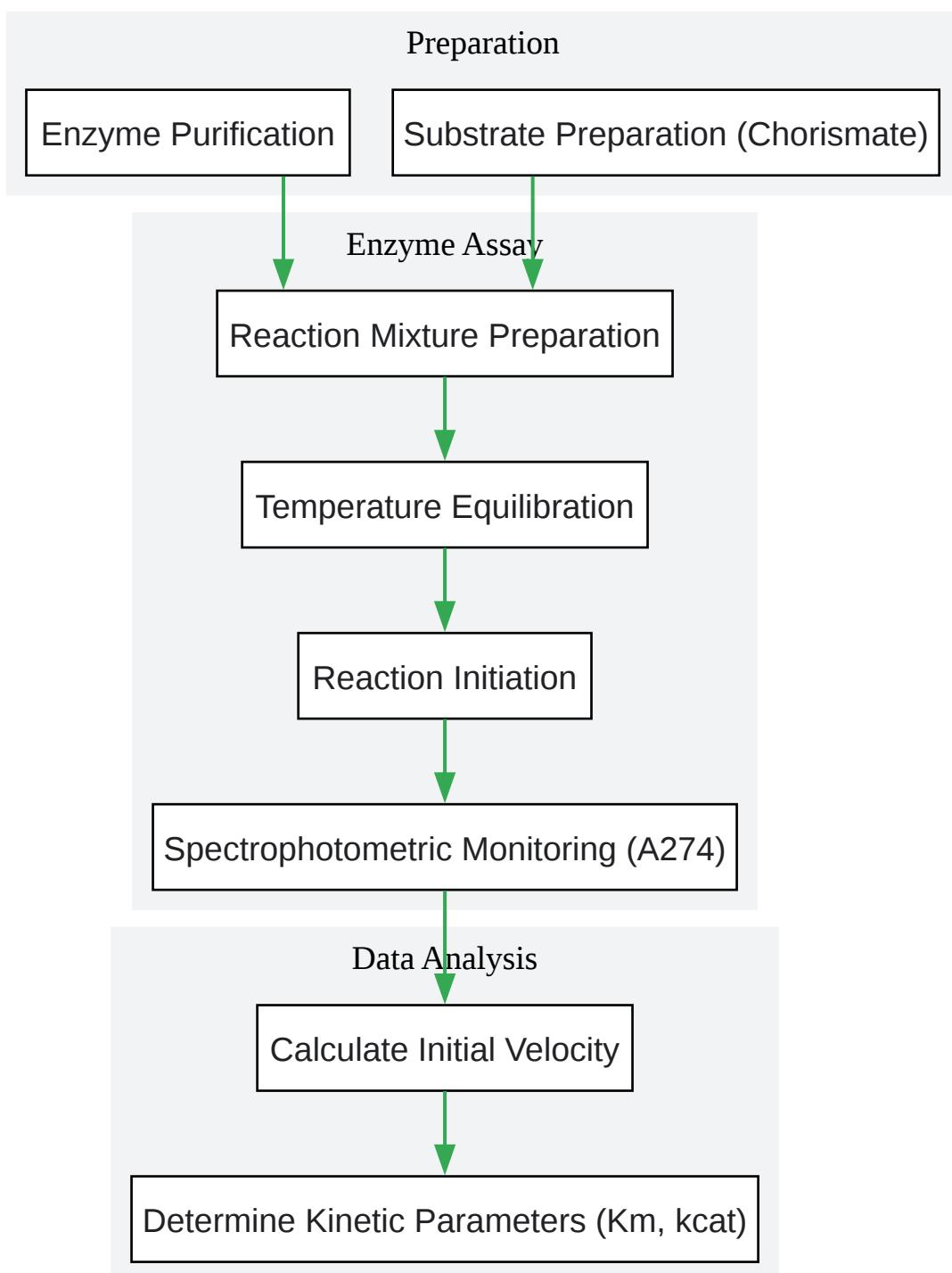
- Purified chorismate mutase enzyme
- Chorismate solution (substrate)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.5 mM EDTA and 0.1 mg/mL BSA)
- UV-transparent cuvettes or microplates
- Spectrophotometer capable of reading at 274 nm

Procedure:


- Prepare the reaction mixture: In a cuvette, combine the assay buffer and the desired concentration of chorismate. The final volume will depend on the cuvette size (e.g., 1 mL).
- Equilibrate the temperature: Incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to ensure temperature equilibration.
- Initiate the reaction: Add a small, known amount of the purified chorismate mutase to the reaction mixture and mix quickly.
- Monitor the reaction: Immediately start monitoring the decrease in absorbance at 274 nm over time. The molar extinction coefficient for chorismate at this wavelength is 2630 $M^{-1}cm^{-1}$.
- Calculate the initial velocity: Determine the initial rate of the reaction ($\Delta A_{274}/\text{min}$) from the linear portion of the absorbance versus time plot.
- Calculate enzyme activity: Use the Beer-Lambert law ($A = \epsilon cl$) to convert the change in absorbance to the change in chorismate concentration and subsequently calculate the

enzyme activity in units ($\mu\text{mol}/\text{min}$).

For Kinetic Parameter Determination:


To determine the K_m and k_{cat} values, perform the assay with varying concentrations of chorismate while keeping the enzyme concentration constant. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizations

[Click to download full resolution via product page](#)

Caption: The Shikimate Pathway leading to Aromatic Amino Acids.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Chorismate Mutase Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chorismate mutase - Wikipedia [en.wikipedia.org]
- 2. Chorismate- and isochorismate converting enzymes: versatile catalysts acting on an important metabolic node - Chemical Communications (RSC Publishing)
DOI:10.1039/D0CC08078K [pubs.rsc.org]
- 3. Crystal structures of the monofunctional chorismate mutase from *Bacillus subtilis* and its complex with a transition state analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Chorismate mutase/prephenate dehydratase from *Escherichia coli* K12. Binding studies with the allosteric effector phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An engineered chorismate mutase with allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric regulation of catalytic activity: *Escherichia coli* aspartate transcarbamoylase versus yeast chorismate mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The allosteric mechanism of yeast chorismate mutase: a dynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of the allosteric equilibrium of yeast chorismate mutase by variation of a single amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of inhibition and activation of the allosteric yeast chorismate mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different Solvent and Conformational Entropy Contributions to the Allosteric Activation and Inhibition Mechanisms of Yeast Chorismate Mutase [scholarsphere.psu.edu]
- 13. Structural evolution of differential amino acid effector regulation in plant chorismate mutases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multiple molecular forms of chorismate mutase in *Bacillus subtilis* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Monofunctional chorismate mutase from *Bacillus subtilis*: FTIR studies and the mechanism of action of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. The Two Chorismate Mutases from both *Mycobacterium tuberculosis* and *Mycobacterium smegmatis*: Biochemical Analysis and Limited Regulation of Promoter Activity by Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rcsb.org [rcsb.org]
- 19. The two chorismate mutases from both *Mycobacterium tuberculosis* and *Mycobacterium smegmatis*: biochemical analysis and limited regulation of promoter activity by aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Chorismate Mutase Across Species: Structure, Function, and Regulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190787#comparative-analysis-of-chorismate-mutase-from-different-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com